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molecular formula C6H6ClN3O2 B1358060 6-Chloro-5-methyl-3-nitropyridin-2-amine CAS No. 202217-19-4

6-Chloro-5-methyl-3-nitropyridin-2-amine

Cat. No. B1358060
M. Wt: 187.58 g/mol
InChI Key: VXAQCLXAYGVVBB-UHFFFAOYSA-N
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Patent
US07781452B2

Procedure details

A mixture of 2,6-dichloro-3-methyl-5-nitropyridine (10.41 g, 50.3 mmol), 28% aqueous ammonia solution (17 ml, 0.25 mol), potassium carbonate (10.4 g, 75.5 mmol) and t-butanol (167 ml) was stirred overnight at 60° C. under nitrogen atmosphere. After stirring at room temperature for 3 hours, a precipitate was filtered and then washed three times with water, thereby yielding the title compound (4.25 g, 22.7 mmol, 45%) as a yellow solid.
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[C:4](Cl)[N:3]=1.[NH3:13].C(=O)([O-])[O-].[K+].[K+]>C(O)(C)(C)C>[Cl:1][C:2]1[N:3]=[C:4]([NH2:13])[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.41 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1C)[N+](=O)[O-])Cl
Name
Quantity
17 mL
Type
reactant
Smiles
N
Name
Quantity
10.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
167 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 60° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
a precipitate was filtered
WASH
Type
WASH
Details
washed three times with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C(=N1)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.7 mmol
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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